4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound featuring a benzimidazole moiety fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of benzimidazole derivatives, which are then reacted with appropriate sulfonamide precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit certain enzymatic pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activity.
Imidazole: Shares the imidazole ring but lacks the additional functional groups.
Sulfonamides: A broad class of compounds with antibacterial properties
Uniqueness
4-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZENE-1-SULFONAMIDE is unique due to its combination of a benzimidazole and pyrrole ring, which imparts distinct chemical and biological properties. This structural complexity allows for a wide range of modifications and applications, making it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H15N5O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H15N5O3S/c18-16-15(17-20-12-3-1-2-4-13(12)21-17)14(23)9-22(16)10-5-7-11(8-6-10)26(19,24)25/h1-8,18,23H,9H2,(H,20,21)(H2,19,24,25) |
InChI Key |
XGPRAYOOEVGTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)S(=O)(=O)N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.